molecular formula C27H20O9 B13438669 5-(Acetoxymethyl) Fluorescein Diacetate

5-(Acetoxymethyl) Fluorescein Diacetate

Cat. No.: B13438669
M. Wt: 488.4 g/mol
InChI Key: LUAIFKWIAGEFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Acetoxymethyl) Fluorescein Diacetate is a non-fluorescent, cell-permeable dye that is widely used in various biological assays. Once inside the cell, it is hydrolyzed by cellular esterases to produce a highly fluorescent compound, 5-carboxyfluorescein . This property makes it an excellent marker for cell viability and other cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetoxymethyl) Fluorescein Diacetate typically involves the acylation of fluorescein with acetic anhydride. The phenolic hydroxyl groups of fluorescein are masked by acetylation, resulting in the formation of fluorescein diacetate . This compound is then further modified to introduce the acetoxymethyl group, creating this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Acetoxymethyl) Fluorescein Diacetate primarily undergoes hydrolysis reactions. Once inside the cell, cellular esterases cleave the acetoxymethyl groups, resulting in the formation of 5-carboxyfluorescein . This reaction is crucial for its function as a fluorescent marker.

Common Reagents and Conditions

The hydrolysis of this compound is facilitated by cellular esterases under physiological conditions. The reaction does not require any additional reagents, making it highly efficient and specific .

Major Products

The major product formed from the hydrolysis of this compound is 5-carboxyfluorescein, a highly fluorescent compound that remains trapped within the cell .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H20O9

Molecular Weight

488.4 g/mol

IUPAC Name

(3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)methyl acetate

InChI

InChI=1S/C27H20O9/c1-14(28)32-13-17-4-7-21-20(10-17)26(31)36-27(21)22-8-5-18(33-15(2)29)11-24(22)35-25-12-19(34-16(3)30)6-9-23(25)27/h4-12H,13H2,1-3H3

InChI Key

LUAIFKWIAGEFKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O

Origin of Product

United States

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